molecular formula C7H6ClFN2O B1445603 3-Chloro-4-fluorobenzohydrazide CAS No. 219783-75-2

3-Chloro-4-fluorobenzohydrazide

Cat. No. B1445603
CAS RN: 219783-75-2
M. Wt: 188.59 g/mol
InChI Key: UAXDFZDWRYDZEJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O . It is used in various fields of research and industry due to its unique physical, chemical, and biological properties.


Molecular Structure Analysis

The molecular weight of 3-Chloro-4-fluorobenzohydrazide is 188.59 . Its InChI code is 1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) .

Scientific Research Applications

Anticancer Activity

3-Chloro-4-fluorobenzohydrazide, when combined with other compounds, has shown potential in anticancer applications. For instance, derivatives of this compound, when reacted with aromatic formaldehydes, produced 3-fluorobenzoylhydrazones, which exhibited significant anticancer activity against various cancer cell lines including HepG-2, A549-1, and 231-2 (Li De-jiang, 2013). Similarly, another study synthesized Schiff bases using 4-fluorobenzohydrazide, which showed good antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents (B. N. P. Kumar, K. Mohana, L. Mallesha, 2013).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds derived from 3-Chloro-4-fluorobenzohydrazide. Derivatives of this compound, such as 4-fluorobenzohydrazide, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some showing high inhibitory activity (B. Koçyiğit-Kaymakçıoğlu et al., 2009). Additionally, hydrazones derived from 4-fluorobenzoic acid hydrazide exhibited antifungal properties, with potential applications in treating Candida infections and other fungal diseases (B. Koçyiğit-Kaymakçıoğlu et al., 2012).

Herbicidal Activity

The compound has also found applications in agriculture, specifically as a herbicide. For example, 3-Chloro-4-fluorobenzoylthiourea, a derivative of 3-Chloro-4-fluorobenzohydrazide, demonstrated good herbicidal activity in preliminary biological tests (Liu Chang-chun, 2006).

Synthesis of Fluorophores and Luminescent Materials

Compounds derived from 3-Chloro-4-fluorobenzohydrazide have been used in the synthesis of fluorophores and materials with luminescent properties. These compounds are useful in biochemistry and medicine for studying various biological systems and for the synthesis of luminescent lanthanide complexes (J. Monteiro et al., 2015).

Antioxidant Properties

In the field of medicinal chemistry, derivatives of 4-fluorobenzohydrazide have demonstrated antioxidant properties, which are important for combating oxidative stress-related diseases. Certain Schiff bases and oxadiazole analogs of 4-fluorobenzohydrazide showed significant free radical scavenging activity, indicating their potential as antioxidant agents (Momin Khan et al., 2022).

Safety and Hazards

3-Chloro-4-fluorobenzohydrazide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-chloro-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXDFZDWRYDZEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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